GABA Receptor Functional Selectivity vs. Picrotoxinin
In a direct electrophysiological comparison on insect (Periplaneta americana) motor neurone Df GABA-gated chloride channels, dendrobine produced negligible blockade of GABA-induced responses at concentrations up to 1.0 × 10⁻⁵ M (10 μM). By contrast, picrotoxinin and its synthetic analogues (fluoropicrotoxinin, picrotoxinin acetate, α-picrotoxinone) produced concentration-dependent inhibition of GABA responses in the same assay system, with picrotoxinin exhibiting an IC50 of approximately 1.15 μM against recombinant human α1β2γ2L GABAA receptors [1][2]. This represents an order-of-magnitude difference in GABA antagonist potency, with dendrobine being functionally silent at concentrations nearly 10-fold above the picrotoxinin IC50. Complementary evidence from the frog spinal cord preparation confirms that dendrobine (3 × 10⁻⁵ M) selectively reduces β-alanine- and taurine-induced depolarizations while sparing GABA- and glycine-induced responses, an effect profile qualitatively distinct from picrotoxinin [3].
| Evidence Dimension | GABAA receptor antagonism potency |
|---|---|
| Target Compound Data | Negligible inhibition of GABA responses at ≤10 μM; no significant GABA antagonism detected |
| Comparator Or Baseline | Picrotoxinin: IC50 = 1.15 μM (α1β2γ2L GABAA); potent concentration-dependent GABA blockade in insect neurone assay |
| Quantified Difference | >8.7-fold selectivity window (dendrobine inactive at 10 μM vs. picrotoxinin IC50 1.15 μM); qualitative divergence in amino acid selectivity (dendrobine: β-alanine/taurine antagonist; picrotoxinin: GABA antagonist) |
| Conditions | Insect (Periplaneta americana) motor neurone Df GABA-gated chloride channel electrophysiology; recombinant human GABAA receptor pharmacology; frog isolated spinal cord preparation |
Why This Matters
Procurement of dendrobine rather than picrotoxinin is essential for studies requiring picrotoxane-skeleton compounds that do not confound GABAergic signaling—a critical consideration in neuroprotection, cognition, and seizure-related research where GABAA antagonism would be detrimental.
- [1] Anthony NM, Holyoke CW Jr, Sattelle DB. Blocking actions of picrotoxinin analogues on insect (Periplaneta americana) GABA receptors. Neurosci Lett. 1994;179(1-2):133-136. doi:10.1016/0304-3940(94)90906-8. View Source
- [2] Probes & Drugs Database. Picrotoxinin (PD001901): IC50 1.15 μM for α1β2γ2L GABAA receptor; noncompetitive chloride channel blocker with convulsant properties. View Source
- [3] Kudo Y, Tanaka A, Yamada K. Dendrobine, an antagonist of β-alanine, taurine and of presynaptic inhibition in the frog spinal cord. Br J Pharmacol. 1983;78(4):709-715. doi:10.1111/j.1476-5381.1983.tb09424.x. View Source
